molecular formula C10H12ClFO2 B6290842 (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol CAS No. 2432848-84-3

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Cat. No.: B6290842
CAS No.: 2432848-84-3
M. Wt: 218.65 g/mol
InChI Key: BANNTKJYFUXEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12ClFO2 and a molecular weight of 218.66 g/mol . This compound is characterized by the presence of a chloro, fluoro, and isopropoxy group attached to a phenyl ring, along with a methanol group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol typically involves the reaction of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to understand the interactions of halogenated phenyl compounds with biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The isopropoxy group increases the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and isopropoxy groups makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANNTKJYFUXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.